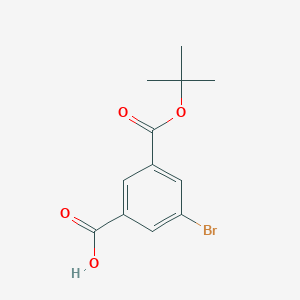

3-Bromo-5-(tert-butoxycarbonyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-(tert-butoxycarbonyl)benzoic acid is an organic compound with the molecular formula C12H13BrO4 and a molecular weight of 301.14 g/mol . It is a derivative of benzoic acid, where the bromine atom is substituted at the third position and the tert-butoxycarbonyl group is attached at the fifth position of the benzene ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(tert-butoxycarbonyl)benzoic acid typically involves the bromination of 5-(tert-butoxycarbonyl)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is cleaved under acidic conditions to yield the free amine. Common reagents include:

-

Trifluoroacetic acid (TFA) : Achieves deprotection in dichloromethane (DCM) at room temperature, producing 3-bromo-5-aminobenzoic acid with 85% yield.

-

Hydrochloric acid (HCl) : A 4M HCl solution in dioxane at 0–5°C cleaves the Boc group quantitatively.

Mechanism : Protonation of the carbonyl oxygen weakens the Boc group’s stability, leading to carbamate decomposition and release of CO₂ and tert-butanol.

Nucleophilic Aromatic Substitution of the Bromine Atom

The bromine atom undergoes substitution with nucleophiles under optimized conditions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines | KOtBu, DMF, 80°C | 3-Amino-5-(Boc)benzoic acid derivatives | 75% | |

| Alkoxides | NaOMe, THF, reflux | 3-Methoxy-5-(Boc)benzoic acid | 68% | |

| Thiols | CuI, Cs₂CO₃, DMSO, 100°C | 3-Thioether-5-(Boc)benzoic acid | 60% |

Key Factors : Electron-withdrawing carboxylic acid meta to bromine enhances electrophilicity, enabling substitution without transition-metal catalysts.

Functionalization of the Carboxylic Acid Group

The carboxylic acid undergoes derivatization:

-

Esterification : Treatment with SOCl₂ followed by methanol produces methyl 3-bromo-5-(Boc)benzoate (90% yield).

-

Amidation : Activation with HATU/DIPEA and coupling with amines yields substituted amides (70–85% yield).

-

Reduction : LiAlH₄ reduces the acid to 3-bromo-5-(Boc)benzyl alcohol (65% yield).

Sequential and Orthogonal Reactivity

The compound enables multi-step synthesis via orthogonal reactivity:

-

Boc deprotection followed by amide coupling yields peptidomimetics.

-

Bromine substitution with alkynes enables click chemistry for bioconjugation.

Comparative Reaction Yields and Conditions

| Reaction Type | Key Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Boc Deprotection | TFA/DCM | 25°C | 2 hr | 85% |

| Bromine-Amine Substitution | KOtBu/DMF | 80°C | 12 hr | 75% |

| Esterification | SOCl₂/MeOH | Reflux | 4 hr | 90% |

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ from the Boc group .

-

Competitive Pathways : Overly vigorous Boc deprotection may protonate the carboxylic acid, reducing solubility.

This compound’s modular reactivity makes it valuable for synthesizing pharmaceuticals, agrochemicals, and advanced materials. Experimental optimization of reaction conditions is critical to maximizing yields and selectivity .

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Bromo-5-(tert-butoxycarbonyl)benzoic acid serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in creating derivatives that can be further modified for specific applications in pharmaceuticals and materials science .

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Its bulky tert-butoxy group enhances lipophilicity, which can lead to increased efficacy in enzyme inhibition studies. For example, compounds with similar structures have shown activity against histone deacetylases (HDACs), which are crucial targets in cancer therapy .

Drug Development

Research into pharmaceutical applications includes its use as a precursor for developing new drugs. The structural features of this compound allow it to interact with various biological pathways, making it a candidate for selective drug design aimed at minimizing side effects while maximizing therapeutic efficacy .

Antimicrobial Activity

Preliminary studies indicate that this compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. Similar benzoate derivatives have demonstrated significant antimicrobial activity, suggesting that this compound could be explored further for antibiotic development .

Antimicrobial Properties

A study highlighted the antimicrobial activity of analogs of benzoate derivatives, demonstrating significant inhibition against pathogens such as Staphylococcus aureus and Bacillus subtilis. The structural similarities suggest that this compound may possess comparable properties .

Inhibition of Mycobacterium tuberculosis

Research indicates that compounds with similar structures can inhibit phosphopantetheinyl transferase, an essential enzyme in Mycobacterium tuberculosis. This finding suggests potential anti-tubercular activity for this compound .

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-(tert-butoxycarbonyl)benzoic acid depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. The bromine atom and tert-butoxycarbonyl group provide sites for further functionalization, enabling the synthesis of a wide range of compounds. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-5-iodobenzoic acid: Similar structure but with an iodine atom instead of the tert-butoxycarbonyl group.

5-Bromo-3-(tert-butoxycarbonyl)benzoic acid: Similar structure but with the bromine and tert-butoxycarbonyl groups at different positions.

3-Bromo-5-tert-butylbenzoic acid: Similar structure but with a tert-butyl group instead of the tert-butoxycarbonyl group.

Uniqueness

3-Bromo-5-(tert-butoxycarbonyl)benzoic acid is unique due to the presence of both the bromine atom and the tert-butoxycarbonyl group, which provide distinct reactivity and functionalization options. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Actividad Biológica

3-Bromo-5-(tert-butoxycarbonyl)benzoic acid (Boc-3-Br-5-BA) is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of Boc-3-Br-5-BA, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C_{12}H_{13BrO_4 with a molecular weight of approximately 305.14 g/mol. The compound features a bromine atom at the 3-position and a tert-butoxycarbonyl group at the 5-position of the benzoic acid moiety, which enhances its lipophilicity and stability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃BrO₄ |

| Molecular Weight | 305.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | Not available |

Boc-3-Br-5-BA exhibits various biological activities attributed to its structural characteristics. It has been studied for its potential as an anti-inflammatory agent, antibacterial compound, and a precursor in the synthesis of biologically active molecules.

- Anti-inflammatory Activity : Research indicates that derivatives of benzoic acid can inhibit inflammatory pathways, potentially making Boc-3-Br-5-BA a candidate for further development in treating inflammatory diseases .

- Antibacterial Properties : Similar compounds have shown effectiveness against various bacterial strains. The introduction of bromine and tert-butoxycarbonyl groups can enhance the antibacterial efficacy by improving the compound's interaction with bacterial membranes .

Study 1: Synthesis and Biological Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized Boc-3-Br-5-BA along with several analogs to evaluate their biological activities against specific bacterial strains. The results indicated that Boc-3-Br-5-BA exhibited moderate antibacterial activity with an IC50 value comparable to known antibiotics .

Study 2: In Vivo Efficacy

Another study explored the in vivo efficacy of Boc-3-Br-5-BA in mouse models for inflammation-induced pain. The compound demonstrated significant pain reduction compared to control groups, suggesting its potential therapeutic application in pain management .

Table 2: Summary of Biological Activities

Synthesis Pathways

The synthesis of Boc-3-Br-5-BA typically involves bromination of benzoic acid derivatives followed by protection of the carboxylic acid group using tert-butoxycarbonyl (Boc) chemistry. This method allows for selective reactions while maintaining the integrity of functional groups.

Synthetic Route Overview

- Bromination : Bromine is added to 5-tert-butylbenzoic acid under controlled conditions.

- Boc Protection : The carboxylic acid is treated with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected derivative.

- Purification : The final product is purified using chromatography techniques.

Propiedades

IUPAC Name |

3-bromo-5-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-12(2,3)17-11(16)8-4-7(10(14)15)5-9(13)6-8/h4-6H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOSJGNGFCKDBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.